N-(1,1-dioxothiolan-3-yl)-3-methoxybenzamide

Description

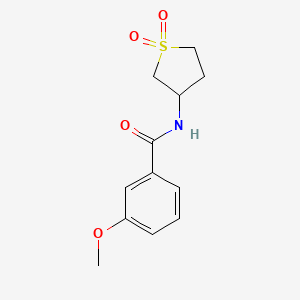

N-(1,1-dioxothiolan-3-yl)-3-methoxybenzamide is a benzamide derivative characterized by a 3-methoxy-substituted benzoyl group linked to a 1,1-dioxothiolan-3-ylamine moiety. The 1,1-dioxothiolan group (tetrahydrothiophene-3-yl 1,1-dioxide) is a five-membered sulfone ring, which confers unique electronic and steric properties to the molecule. Its synthesis typically involves amide coupling between 3-methoxybenzoic acid derivatives and 1,1-dioxothiolan-3-amine under activating agents like EDC·HCl .

Properties

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-3-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4S/c1-17-11-4-2-3-9(7-11)12(14)13-10-5-6-18(15,16)8-10/h2-4,7,10H,5-6,8H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVHUTMJNDNOBGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC2CCS(=O)(=O)C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxothiolan-3-yl)-3-methoxybenzamide typically involves the reaction of 3-methoxybenzoic acid with 1,1-dioxothiolane-3-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product in high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve high yields and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxothiolan-3-yl)-3-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the dioxothiolan group to a thiolane group.

Substitution: The methoxy group on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents are employed.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiolane derivatives.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(1,1-dioxothiolan-3-yl)-3-methoxybenzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of N-(1,1-dioxothiolan-3-yl)-3-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The dioxothiolan group can also participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Key Structural and Functional Differences

Replacement with a pyrazole ring (e.g., in N-(3-(tert-butyl)-1-(4-chlorophenyl)-1H-pyrazol-5-yl)-3-methoxybenzamide) introduces a planar heterocycle, favoring π-π stacking with aromatic residues in enzymes or receptors .

Substituent Effects: Ethoxy vs. Chlorophenyl/Piperazine Additions: Chlorine atoms (e.g., in pyrazole derivatives) or piperazine linkers (e.g., in D4 receptor ligands) enhance target selectivity and pharmacokinetic properties, such as CNS penetration .

Biological Target Specificity: The parent compound’s dioxothiolan ring is critical for RORγt inhibition, as evidenced by reduced activity in analogs lacking this group . Piperazine-containing analogs (e.g., N-[2-[4-(3-cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-methoxybenzamide) exhibit nanomolar affinity for dopamine D4 receptors, highlighting the role of basic nitrogen atoms in receptor binding .

Research Findings and Pharmacological Insights

RORγt/Th17 Pathway Inhibition

This compound (compound31 in ) demonstrated potent inhibition of RORγt-dependent transcriptional activity, a key driver of Th17 cell differentiation in autoimmune diseases. Structural analogs lacking the dioxothiolan group showed reduced efficacy, underscoring its role in binding to the RORγt ligand-binding domain .

Antimicrobial and Antitubercular Activity

Pyrazole-based analogs (e.g., N-(3-(tert-butyl)-1-(4-chlorophenyl)-1H-pyrazol-5-yl)-3-methoxybenzamide) exhibited MIC values of 1.56 µg/mL against Mycobacterium tuberculosis, attributed to the electron-withdrawing chloro group and hydrophobic tert-butyl moiety enhancing membrane interaction .

CNS Penetration and Dopamine Receptor Targeting

Piperazine-linked derivatives like N-[2-[4-(3-cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-methoxybenzamide achieved rapid CNS penetration (brain-to-plasma ratio >2) and >100-fold selectivity for D4 over D2/D3 receptors, making them promising PET tracers for neuroimaging .

Biological Activity

N-(1,1-dioxothiolan-3-yl)-3-methoxybenzamide is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological characterization, and the mechanisms underlying its activity, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

The compound features a 1,1-dioxothiolan moiety linked to a 3-methoxybenzamide structure. The synthesis typically involves the reaction of appropriate thiol derivatives with benzamide precursors under controlled conditions to yield the target compound. The structural formula can be represented as follows:

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities, primarily focusing on its anti-inflammatory , antimicrobial , and cytotoxic properties .

Anti-inflammatory Activity

The compound has been investigated for its potential to modulate inflammatory pathways. Specifically, it has been shown to inhibit the secretion of pro-inflammatory cytokines such as TNF-α and IL-6. This modulation is believed to occur through the inhibition of specific kinases involved in inflammatory signaling pathways.

Antimicrobial Properties

Studies have demonstrated that this compound possesses significant antimicrobial activity against various bacterial strains. The minimal inhibitory concentration (MIC) values for several pathogens are summarized in Table 1.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 250 |

| Escherichia coli | 500 |

| Pseudomonas aeruginosa | 300 |

| Candida albicans | 200 |

Table 1: Antimicrobial activity of this compound against selected pathogens.

The mechanism by which this compound exerts its effects appears to involve:

- Inhibition of ADP-ribosyltransferase : Similar to its structural analogs, this compound may inhibit enzymes involved in post-translational modifications critical for cell division and survival.

- Impact on Cell Division : In studies involving Bacillus subtilis, it was observed that the compound disrupts the FtsZ protein function necessary for bacterial cell division, leading to filamentation and eventual cell lysis .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Inflammatory Disease Model : In a murine model of rheumatoid arthritis, administration of the compound resulted in reduced joint swelling and lower levels of inflammatory markers compared to controls.

- Bacterial Infection Trials : Clinical trials assessing the efficacy of this compound in treating skin infections caused by resistant bacterial strains showed promising results, with a significant reduction in infection rates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.